molecular formula C17H14F3N3S B10969414 3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B10969414
M. Wt: 349.4 g/mol
InChI Key: XNCVGYIKWYXFSF-UHFFFAOYSA-N
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Description

3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a trifluoromethyl group, a phenyl group, and a sulfanyl group, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-phenyl-4H-1,2,4-triazole with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
  • 3-phenyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is unique due to the presence of the methyl group at the 3-position of the triazole ring, which can influence its reactivity and biological activity. The combination of the trifluoromethyl group and the sulfanyl group also contributes to its distinct properties .

Properties

Molecular Formula

C17H14F3N3S

Molecular Weight

349.4 g/mol

IUPAC Name

3-methyl-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C17H14F3N3S/c1-12-21-22-16(23(12)15-8-3-2-4-9-15)24-11-13-6-5-7-14(10-13)17(18,19)20/h2-10H,11H2,1H3

InChI Key

XNCVGYIKWYXFSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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